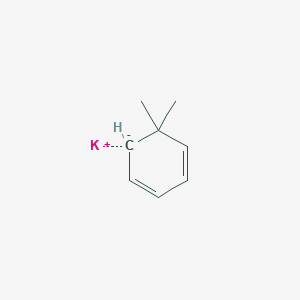
potassium;5,5-dimethylcyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;5,5-dimethylcyclohexa-1,3-diene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at the 5th position of the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5,5-dimethylcyclohexa-1,3-diene typically involves the alkylation of cyclohexadiene with methylating agents under controlled conditions. One common method includes the reaction of cyclohexadiene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium;5,5-dimethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the diene into a saturated cyclohexane derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 5,5-dimethylcyclohexane-1,3-dione
Reduction: 5,5-dimethylcyclohexane
Substitution: Halogenated derivatives of 5,5-dimethylcyclohexa-1,3-diene
Scientific Research Applications
Potassium;5,5-dimethylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium;5,5-dimethylcyclohexa-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where it acts as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved may include resonance stabilization and the formation of carbocation intermediates.
Comparison with Similar Compounds
Similar Compounds
- 5,5-dimethylcyclohexane-1,3-dione
- 5,6-dimethyl-1,3-cyclohexadiene
- 4,4-dimethylcyclohexane-1,3-dione
Uniqueness
Potassium;5,5-dimethylcyclohexa-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Compared to other similar compounds, it may exhibit different reactivity profiles in electrophilic addition and substitution reactions, making it valuable for specific synthetic applications.
Properties
CAS No. |
82360-21-2 |
|---|---|
Molecular Formula |
C8H11K |
Molecular Weight |
146.27 g/mol |
IUPAC Name |
potassium;5,5-dimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H11.K/c1-8(2)6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 |
InChI Key |
MPFWVDDBTDRUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1([CH-]C=CC=C1)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















